molecular formula C21H27N3O4S B215600 N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

カタログ番号 B215600
分子量: 417.5 g/mol
InChIキー: HVTBGKVERWZAKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as DEAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DEAB is a small molecule inhibitor that has been shown to have an inhibitory effect on the enzyme aldehyde dehydrogenase (ALDH). ALDH is an important enzyme that plays a crucial role in the metabolism of many drugs and toxins. Inhibition of ALDH has been shown to have potential therapeutic applications in various diseases, including cancer and cardiovascular diseases.

作用機序

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide works by inhibiting the activity of ALDH. ALDH is an important enzyme that plays a crucial role in the metabolism of many drugs and toxins. Inhibition of ALDH leads to the accumulation of toxic metabolites, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to reduce the CSC population and inhibit tumor growth. In cardiovascular research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to increase the bioavailability of nitroglycerin, leading to improved therapeutic efficacy.

実験室実験の利点と制限

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized in a laboratory setting. However, one limitation is that it has a short half-life, which can make it difficult to use in long-term experiments.

将来の方向性

There are several future directions for N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide research. One direction is to further explore its potential therapeutic applications in cancer research. Another direction is to investigate its potential role in the treatment of cardiovascular diseases. Additionally, further research is needed to better understand its mechanism of action and its potential side effects.

合成法

The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is a complex process that involves several steps. The first step involves the synthesis of 4-[(diethylamino)sulfonyl]phenylamine, which is then reacted with 3-(isobutyrylamino)benzoic acid to form N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide requires expertise in organic chemistry and is typically carried out in a laboratory setting.

科学的研究の応用

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications. In cancer research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a potential role in cancer stem cell (CSC) research. CSCs are a subpopulation of cancer cells that are believed to be responsible for tumor initiation, progression, and recurrence. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of ALDH, which is a CSC marker. Inhibition of ALDH has been shown to reduce the CSC population and inhibit tumor growth.
In cardiovascular research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a potential role in the treatment of heart failure. ALDH has been shown to play a crucial role in the metabolism of nitroglycerin, a drug used in the treatment of heart failure. Inhibition of ALDH has been shown to increase the bioavailability of nitroglycerin, leading to improved therapeutic efficacy.

特性

製品名

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

分子式

C21H27N3O4S

分子量

417.5 g/mol

IUPAC名

N-[4-(diethylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C21H27N3O4S/c1-5-24(6-2)29(27,28)19-12-10-17(11-13-19)22-21(26)16-8-7-9-18(14-16)23-20(25)15(3)4/h7-15H,5-6H2,1-4H3,(H,22,26)(H,23,25)

InChIキー

HVTBGKVERWZAKJ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

正規SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。